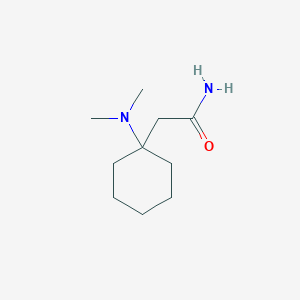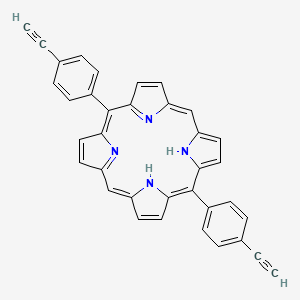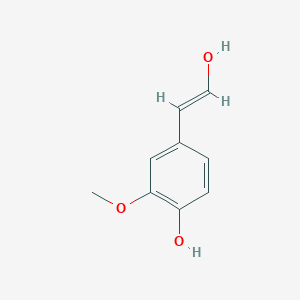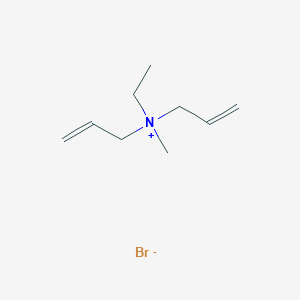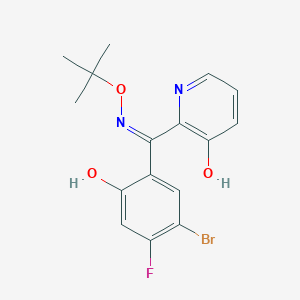
Methanone, (5-bromo-4-fluoro-2-hydroxyphenyl)(3-hydroxy-2-pyridinyl)-, O-(1,1-dimethylethyl)oxime, (1Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (5-bromo-4-fluoro-2-hydroxyphenyl)(3-hydroxy-2-pyridinyl)-, O-(1,1-dimethylethyl)oxime, (1Z)- is a complex organic compound with the molecular formula C16H16BrFN2O3 . This compound is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a phenyl ring, along with a pyridinyl group and an oxime functional group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Methanone, (5-bromo-4-fluoro-2-hydroxyphenyl)(3-hydroxy-2-pyridinyl)-, O-(1,1-dimethylethyl)oxime, (1Z)- involves several stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxime group can be reduced to form amines.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methanone, (5-bromo-4-fluoro-2-hydroxyphenyl)(3-hydroxy-2-pyridinyl)-, O-(1,1-dimethylethyl)oxime, (1Z)- is utilized in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form stable complexes with metal ions, which can inhibit enzyme activities. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to its targets, leading to more potent biological effects .
Comparación Con Compuestos Similares
Similar compounds include those with variations in the substituents on the phenyl and pyridinyl rings. For example:
- Methanone, (5-chloro-4-fluoro-2-hydroxyphenyl)(3-hydroxy-2-pyridinyl)-, O-(1,1-dimethylethyl)oxime
- Methanone, (5-bromo-4-methyl-2-hydroxyphenyl)(3-hydroxy-2-pyridinyl)-, O-(1,1-dimethylethyl)oxime
These compounds share similar chemical structures but differ in their specific substituents, which can lead to variations in their chemical and biological properties .
Propiedades
Fórmula molecular |
C16H16BrFN2O3 |
|---|---|
Peso molecular |
383.21 g/mol |
Nombre IUPAC |
2-[(Z)-C-(5-bromo-4-fluoro-2-hydroxyphenyl)-N-[(2-methylpropan-2-yl)oxy]carbonimidoyl]pyridin-3-ol |
InChI |
InChI=1S/C16H16BrFN2O3/c1-16(2,3)23-20-14(15-12(21)5-4-6-19-15)9-7-10(17)11(18)8-13(9)22/h4-8,21-22H,1-3H3/b20-14- |
Clave InChI |
LMBTWOLLBHEIKS-ZHZULCJRSA-N |
SMILES isomérico |
CC(C)(C)O/N=C(/C1=CC(=C(C=C1O)F)Br)\C2=C(C=CC=N2)O |
SMILES canónico |
CC(C)(C)ON=C(C1=CC(=C(C=C1O)F)Br)C2=C(C=CC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


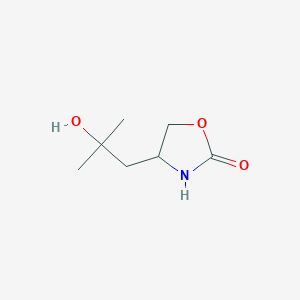
![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide](/img/structure/B12963494.png)
![2-Bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B12963498.png)
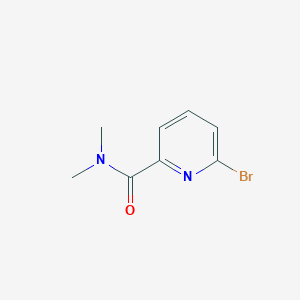

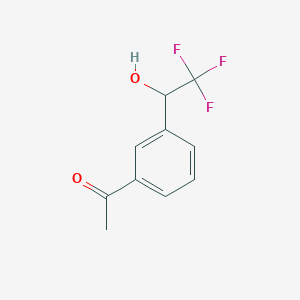
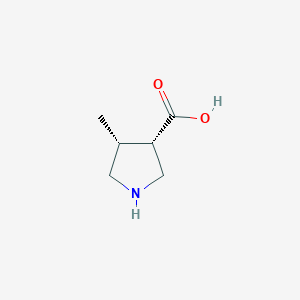
![2-(([1,1'-biphenyl]-4-ylmethyl)thio)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B12963534.png)
![Ethyl (R)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B12963549.png)
